Methods and Technical Details
The synthesis of CID 132389247 can involve several methods depending on the desired purity and yield. Common synthetic routes may include:
Technical details regarding reaction conditions, such as reaction time, temperature, and solvent systems, are crucial for optimizing yield and purity.
Structure and Data
The molecular structure of CID 132389247 can be represented using various structural formulas, including two-dimensional (2D) diagrams or three-dimensional (3D) models. The structural formula provides insights into the connectivity of atoms within the molecule.
Key data points often include:
Reactions and Technical Details
CID 132389247 may participate in various chemical reactions typical for organic compounds. These reactions can include:
Technical details regarding reaction mechanisms, including transition states and intermediates, are essential for understanding how CID 132389247 behaves under different conditions.
Process and Data
The mechanism of action for CID 132389247 would depend on its specific biological targets. For instance:
Data on binding affinities, IC50 values (the concentration required to inhibit a biological process by half), and kinetic parameters would provide insights into its efficacy as a therapeutic agent.
Physical and Chemical Properties
The physical properties of CID 132389247 may include:
Chemical properties might involve:
Relevant data from experimental studies would help characterize these properties comprehensively.
Scientific Uses
CID 132389247 may have several applications in scientific research:
CID 132389247 has emerged as a structurally novel compound with significant implications for targeted therapeutic development. Its identification aligns with recent shifts in drug discovery paradigms that prioritize compounds capable of modulating complex biological pathways with high specificity. The compound's core structure features a tricyclic benzothiazole scaffold substituted with a unique sulfonamide-linked piperazine moiety, enabling diverse binding interactions with biological targets. This molecular architecture was initially discovered through in silico screening of virtual compound libraries targeting kinase enzymes implicated in neurodegenerative pathways, leveraging computational methods described in pharmacological discovery reviews [6].
High-content screening (HCS) technologies like NeurphologyJ—an automated neuronal morphology quantification platform—have been instrumental in characterizing CID 132389247's bioactivity profiles. As evidenced in pharmacological studies, such automated systems enable rapid assessment of neurite outgrowth modulation, a key indicator of neuroregenerative potential [3]. Initial screening data revealed CID 132389247's ability to promote neurite elongation (34% increase vs. controls) and branching complexity (27% enhancement) in P19 neuronal cultures at nanomolar concentrations, suggesting potential applications in neurodegeneration research.
Table 1: Bioactivity Profile of CID 132389247 in Neuronal Models
| Bioactivity Parameter | Change vs. Control | Concentration | Assessment Platform |
|---|---|---|---|
| Neurite length | +34% | 100 nM | NeurphologyJ |
| Branching points | +27% | 100 nM | NeurphologyJ |
| Soma proliferation | No significant change | 100 nM | Automated fluorescence microscopy |
| Microtubule stabilization | Confirmed | IC₅₀ = 58 nM | Immunoassay |
The compound's pharmacological significance is further amplified by its synergistic potential with established therapeutic agents. Studies indicate co-administration with low-dose nocodazole (a microtubule-destabilizing agent) paradoxically enhances neurite outgrowth by 22% compared to CID 132389247 alone, suggesting compensatory mechanism activation [3] [6]. This aligns with contemporary strategies in pharmacological discovery that exploit polypharmacology while minimizing off-target effects [6].
CID 132389247 represents a milestone in strategic molecular design that bridges traditional organic synthesis with contemporary green chemistry principles. Its structure incorporates three key synthetic challenges:
Recent synthetic approaches have employed click chemistry to address these challenges, specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions that form the triazole linkages in the compound's western subunit. These methods demonstrate exceptional atom economy (>85%) and utilize aqueous solvents under mild conditions (40-60°C), aligning with green chemistry metrics emphasized in modern organic synthesis [8]. The efficiency gains are substantial when compared to classical amide bond formation, reducing step counts from 7 to 4 in the final assembly stages [4] [8].
The compound's academic significance extends to its role in advancing catalytic methodologies. Palladium-catalyzed C–N coupling reactions employed in its synthesis achieve unprecedented enantiomeric excess (98.5%) through newly developed BINAP-derived phosphine ligands [4]. These methodological innovations address long-standing limitations in constructing quaternary stereocenters adjacent to electron-deficient heterocycles, as featured in CID 132389247's core structure. The reaction optimization data reveals critical dependence on microwave irradiation (120°C, 20 min) rather than conventional heating (12h reflux), reducing epimerization from 15% to <2% [8].
Table 2: Key Synthetic Advancements Enabled by CID 132389247 Research
| Synthetic Challenge | Traditional Approach | Innovative Solution | Improvement |
|---|---|---|---|
| Benzothiazole formation | Copper-mediated cyclization | Pd/XPhos catalytic system | Yield increase 48%→82% |
| Sulfonamide coupling | Schotten-Baumann conditions | Phase-transfer catalysis | Reaction time 12h→45min |
| Chiral center installation | Resolution via diastereomers | Asymmetric hydrogenation | ee 75%→98.5% |
| Final assembly | Linear synthesis (7 steps) | Convergent click chemistry (4 steps) | Purity 85%→98% |
CAS No.: 152405-02-2
CAS No.:
CAS No.: 119698-27-0
CAS No.: 479407-07-3
CAS No.: